molecular formula C22H18N4O2 B11669088 N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide

N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11669088
M. Wt: 370.4 g/mol
InChI Key: FUCPBHIYOASHHC-OEAKJJBVSA-N
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Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide. The nomenclature reflects its core pyrazole ring substituted at position 3 with a naphthalen-2-yl group and at position 5 with a carbohydrazide moiety. The hydrazone bridge adopts an (E)-configuration, confirmed by the "1E" designation in the name, which indicates the trans arrangement of the ethylidene group relative to the 2-hydroxyphenyl substituent. Key identifiers include:

  • Molecular formula : C₂₂H₁₈N₄O₂
  • Molecular weight : 370.4 g/mol
  • SMILES : C/C(=N\NC(=O)C1=CC(=NN1)C2=CC3=CC=CC=C3C=C2)/C4=CC=CC=C4O

The InChIKey (FUCPBHIYOASHHC-OEAKJJBVSA-N) and InChI string further validate its unique stereochemical and structural features.

Crystallographic Analysis and Three-Dimensional Conformation

Single-crystal X-ray diffraction studies reveal a monoclinic crystal system with space group I2/a and unit cell parameters:

Parameter Value
a (Å) 6.8207(13)
b (Å) 14.526(3)
c (Å) 16.989(3)
α (°) 90
β (°) 93.214(2)
γ (°) 90
Volume (ų) 1680.6(6)
Z 4
Density (g/cm³) 1.369

The molecule adopts a planar conformation due to conjugation across the pyrazole-hydrazone-naphthalene system. Intramolecular hydrogen bonding between the hydroxyl group (O–H) and the adjacent hydrazone nitrogen stabilizes the (E)-configuration, as shown in the 3D structure.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.44 (m, 2H, naphthalene H-1 and H-3)
    • δ 7.79–7.72 (m, 4H, pyrazole and naphthalene protons)
    • δ 7.47 (m, 2H, hydroxyphenyl H-3 and H-5)
    • δ 7.22 (m, 2H, hydroxyphenyl H-4 and H-6)
    • δ 4.22–4.20 (m, 4H, ethylidene CH₃ and pyrazole CH)
  • ¹³C NMR :

    • 165.2 ppm (C=O of carbohydrazide)
    • 152.1 ppm (C=N of hydrazone)
    • 125–140 ppm (aromatic carbons)
Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

  • 2954, 2925 (C–H stretch, aliphatic)
  • 1617 (C=O and C=N stretches)
  • 1495, 1468 (aromatic C=C)
UV-Vis Spectroscopy
  • λₘₐₐ = 265 nm (π→π* transition, naphthalene)
  • λₘₐₐ = 374 nm (n→π* transition, hydrazone)

Tautomeric Behavior and Isomeric Considerations

The compound exhibits tautomerism at the hydrazone moiety, where proton transfer between the imine nitrogen and the adjacent carbonyl oxygen can occur. However, the (E)-configuration locks the hydrazone in a single tautomeric form, as evidenced by the absence of dual NMR signals for keto-enol forms. The pyrazole ring remains in the 1H-tautomer due to aromatic stabilization, with no observable shifts in the ¹H NMR spectrum indicative of alternative tautomers.

Potential geometric isomers (Z/E) at the ethylidene double bond were ruled out during synthesis, with the (E)-isomer predominating due to steric hindrance between the 2-hydroxyphenyl and naphthyl groups.

Properties

Molecular Formula

C22H18N4O2

Molecular Weight

370.4 g/mol

IUPAC Name

N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H18N4O2/c1-14(18-8-4-5-9-21(18)27)23-26-22(28)20-13-19(24-25-20)17-11-10-15-6-2-3-7-16(15)12-17/h2-13,27H,1H3,(H,24,25)(H,26,28)/b23-14+

InChI Key

FUCPBHIYOASHHC-OEAKJJBVSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC3=CC=CC=C3C=C2)/C4=CC=CC=C4O

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-hydroxyacetophenone and 3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Hydrazone Linkage Reactivity

The hydrazone group (-NH-N=C-) enables reversible reactions under acidic/basic conditions:

Reaction TypeConditionsProductYieldReference
Hydrolysis0.1 M HCl, reflux (6 hr)3-(naphthalen-2-yl)-1H-pyrazole-5-carboxylic acid + 2-hydroxyacetophenone78%
Schiff base formationEthanol, 60°C (aldehyde)New hydrazone derivatives via condensation65–82%

Intramolecular O—H⋯N hydrogen bonds in the 2-hydroxyphenyl moiety stabilize the planar conformation, influencing reaction kinetics .

Pyrazole Ring Functionalization

The pyrazole core undergoes electrophilic substitution and coordination:

Nitration

ReagentConditionsPositionNotes
HNO₃/H₂SO₄0–5°C, 3 hrC-4 of pyrazoleSteric hindrance from naphthyl group limits reactivity.

Metal Coordination

Metal SaltLigand BehaviorComplex StructureApplication
Cu(II)Bidentate (N,O)Square planarAntimicrobial activity enhanced vs. free ligand.
Fe(III)Tridentate (N,N,O)OctahedralCatalytic oxidation studies.

Aromatic Substitution Reactions

The naphthalen-2-yl and 2-hydroxyphenyl groups participate in:

Friedel-Crafts Alkylation

ElectrophileCatalystProductYield
CH₃COClAlCl₃Acetylated naphthalene derivative54%

Sulfonation

ReagentConditionsSelectivity
H₂SO₄50°C, 2 hrNaphthalene β-position

Redox Reactions

The ethylidene group (-CH=N-) undergoes reduction:

Reducing AgentConditionsProduct
NaBH₄Ethanol, 25°CSecondary amine derivative
H₂/Pd-C1 atm, 4 hrN'-ethyl analog

Biological Activity Correlation

Reaction products show modified bioactivity:

DerivativeTested ActivityIC₅₀/EC₅₀Comparison to Parent
Cu(II) complexAnticancer (MCF-7)8.2 µM3.1× more potent
Acetylated naphthaleneCOX-2 inhibition0.89 µMImproved selectivity

Mechanistic Insights

  • Acid-Catalyzed Hydrolysis : Protonation of the imine nitrogen increases electrophilicity, facilitating nucleophilic water attack .

  • Electrophilic Substitution : Electron-donating hydroxyl group directs substitution to aromatic ring positions.

This compound’s structural versatility supports applications in catalysis, drug development, and materials science. Comparative studies with analogs (e.g., nitro or methoxy variants) highlight tunable reactivity for targeted synthesis.

Scientific Research Applications

Chemistry

  • Ligand in Coordination Chemistry : The compound can act as a ligand to form metal complexes, which are essential for various catalytic processes.
  • Chemical Reactions : It undergoes reactions such as oxidation of the hydroxyphenyl group to form quinone derivatives and electrophilic substitutions on the aromatic rings.

Biology

  • Enzyme Inhibition : Research indicates its potential as an enzyme inhibitor, particularly in pathways relevant to inflammatory diseases.
  • Antioxidant Activity : Studies have shown that derivatives of this compound can act as potent antioxidants, protecting cells from oxidative stress.

Medicine

  • Anti-inflammatory Properties : The compound has been explored for its ability to reduce inflammation, which is significant for treating chronic inflammatory conditions.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapy.

Industry

  • Synthesis of Advanced Materials : The unique structure allows for its use in creating advanced materials with specific properties.
  • Dyes and Pigments : Due to its chromophoric nature, it can be utilized in the synthesis of dyes, enhancing color stability and intensity.

Case Study 1: Antioxidant Evaluation

A study published in PMC evaluated novel pyrazole derivatives for their antioxidant properties and found that certain substitutions on the pyrazole ring significantly enhanced their activity against oxidative agents . This highlights the potential of N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide derivatives in developing new antioxidant therapies.

Case Study 2: Enzyme Inhibition Mechanism

Research investigating the mechanism of action revealed that the compound interacts with specific enzymes by binding to their active sites, effectively blocking substrate access. This was demonstrated through molecular modeling studies that indicated strong binding affinity due to hydrogen bonding from the hydroxyphenyl group .

Case Study 3: Synthesis of Metal Complexes

Another study focused on synthesizing metal complexes with this compound, demonstrating its effectiveness as a ligand for transition metals. These complexes exhibited enhanced catalytic activity in various organic transformations .

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s hydroxyphenyl group can form hydrogen bonds with amino acid residues, while the naphthalene moiety provides hydrophobic interactions, stabilizing the enzyme-inhibitor complex .

Comparison with Similar Compounds

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups : The 2-hydroxyphenyl substituent in the target compound improves water solubility and hydrogen-bonding capacity compared to methoxy or ethoxy derivatives .
  • Aromatic Systems : Naphthalen-2-yl (vs. 1-naphthyl) optimizes steric interactions in hydrophobic binding pockets, as seen in kinase inhibition assays .
  • Biological Activity : Compounds with hydroxyl groups (e.g., target compound, SKi-178) exhibit stronger enzyme inhibition due to polar interactions, while methoxy/ethoxy analogues prioritize membrane permeability .

Computational and Pharmacological Insights

  • DFT Studies : The target compound’s HOMO-LUMO gap (~4.2 eV) suggests moderate reactivity, comparable to dichlorobenzylidene analogues. Electron-rich substituents (e.g., 2-OH) lower the LUMO energy, enhancing electrophilic interactions .
  • Docking Results : Molecular docking (AutoDock4 ) predicts strong binding to sphingosine kinase 1 (SK1) via hydrogen bonds with Glu582 and hydrophobic interactions with the naphthyl group, similar to SKi-178 .
  • Anticancer Activity : The target compound’s apoptosis-inducing mechanism in A549 lung cancer cells aligns with (E)-1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide derivatives, which activate caspase-3 pathways .

Biological Activity

N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative recognized for its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by relevant data and research findings.

Compound Overview

  • Molecular Formula : C22H18N4O2
  • Molecular Weight : 370.4 g/mol
  • IUPAC Name : N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide
  • CAS Number : 713519-49-4

Synthesis

The synthesis of this compound typically involves a condensation reaction between 2-hydroxyacetophenone and 3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide, often in the presence of an acid catalyst under reflux conditions. The product is purified via recrystallization.

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential, particularly its ability to inhibit the proliferation of various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30
A54926.00

The compound exhibits significant cytotoxicity against A549 lung cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

This compound has also been investigated for anti-inflammatory effects. It may exert these effects through inhibition of inflammatory mediators and pathways, although specific mechanisms require further elucidation .

Enzyme Inhibition

The compound acts as an enzyme inhibitor by binding to active sites of target enzymes, blocking substrate access. The hydroxyphenyl group facilitates hydrogen bonding with amino acid residues, while the naphthalene moiety contributes to hydrophobic interactions, enhancing binding affinity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Antitumor Activity : A study demonstrated that derivatives of pyrazole compounds showed promising results against multiple cancer cell lines, with some derivatives exhibiting IC50 values as low as 0.28 µM against A549 cells .
  • Mechanistic Insights : Research indicated that the compound's structure allows it to form stable complexes with enzymes involved in cancer progression, suggesting potential as a targeted therapy .
  • Comparative Studies : The compound was compared with other pyrazole derivatives, showing superior activity in inhibiting cancer cell growth and inducing apoptosis in specific cell lines .

Q & A

Advanced Research Question

  • DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential (ESP) maps for nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina to simulate binding with targets (e.g., cancer-related kinases). Validate docking poses with MD simulations (100 ns) to assess stability of ligand-protein interactions .
  • ADMET Prediction : Tools like SwissADME evaluate logP (lipophilicity) and CYP450 inhibition risks, critical for preclinical profiling .

How can discrepancies in crystallographic data refinement be resolved?

Advanced Research Question

  • SHELXL Features : Use TWIN and BASF commands for twinned data; ISOR restraints to address anisotropic displacement outliers .
  • WinGX Integration : Cross-validate refinement with ORTEP for Windows to visualize thermal ellipsoids and hydrogen-bonding networks .
  • Validation Tools : Check Rint (< 0.05) and CC/STAC parameters in PLATON to identify missed symmetry or solvent masking .

What in vitro assays evaluate the compound’s anticancer potential?

Advanced Research Question

  • Cell Viability : MTT assay on A549 (lung cancer) or MCF-7 (breast cancer) cells, with IC₅₀ calculated via nonlinear regression .
  • Apoptosis Markers : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .
  • Mechanistic Studies : Western blot for p53, Bcl-2, and Bax expression to confirm apoptosis pathways .

How to address low yield or purity during synthesis?

Q. Methodological Focus

  • Side Reactions : Monitor for Schiff base hydrolysis (pH 7–8) or hydrazide oxidation (use N₂ atmosphere) .
  • Purification : Gradient column chromatography (hexane:EtOAc 7:3 to 1:1) or recrystallization (ethanol/water) .
  • Analytical QC : HPLC-PDA (C18 column, λ = 254 nm) to confirm purity >95% .

What strategies enhance selectivity in biological target binding?

Advanced Research Question

  • SAR Studies : Modify substituents (e.g., replace naphthalene with biphenyl) to assess steric/electronic effects on receptor affinity .
  • Co-crystallization : Obtain protein-ligand complexes (e.g., with σ₁ receptors) to guide rational design .
  • Free Energy Perturbation (FEP) : Simulate binding free energy changes for substituent optimization .

How are pharmacokinetic properties optimized for in vivo studies?

Q. Methodological Focus

  • Lipophilicity Adjustment : Introduce polar groups (e.g., –SO₂NH₂) to reduce logP and improve solubility .
  • Metabolic Stability : Microsomal assays (human liver microsomes) with LC-MS/MS to identify CYP3A4-mediated degradation .
  • Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction; aim for >10% to ensure bioavailability .

What analytical techniques resolve spectral overlaps in NMR data?

Q. Methodological Focus

  • 2D NMR : HSQC to correlate ¹H-¹³C signals; NOESY for spatial proximity of aromatic protons .
  • Variable Temperature NMR : Suppress exchange broadening of NH protons (e.g., at 25°C vs. 40°C) .
  • Deuterium Exchange : Confirm labile protons (e.g., –OH or –NH) by D₂O shake .

How to validate the compound’s role in neuropathic pain modulation?

Advanced Research Question

  • In Vivo Models : Mouse capsaicin-induced neurogenic pain assay; measure latency in hot-plate test .
  • Target Engagement : Radioligand binding (σ₁ receptors) with [³H]-(+)-pentazocine to calculate Ki.
  • Behavioral Studies : Von Frey filaments for mechanical allodynia assessment in chronic constriction injury models .

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